Cddo-tfea
Cddo-tfea
The synthetic oleanane triterpenoid CDDO is a Nrf2 activator that inhibits proliferation and induces differentiation and apoptosis in various cancer cells. CDDO-TFEA is a trifluoroethylamide derivative of CDDO with enhanced ability to cross the blood brain barrier. It has been shown to enhance Nrf2 expression and signaling in various models of neurodegeneration, including those that simulate multiple sclerosis, amyotrophic lateral sclerosis, and Huntington’s disease. CDDO-TFEA induces apoptosis of Ewing’s sarcoma and neuroblastoma cell lines, preventing colony formation at IC50 values ranging from 85-170 nM.
Brand Name:
Vulcanchem
CAS No.:
932730-52-4
VCID:
VC0005402
InChI:
InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1
SMILES:
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C
Molecular Formula:
C33H43F3N2O3
Molecular Weight:
572.7 g/mol
Cddo-tfea
CAS No.: 932730-52-4
Cat. No.: VC0005402
Molecular Formula: C33H43F3N2O3
Molecular Weight: 572.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The synthetic oleanane triterpenoid CDDO is a Nrf2 activator that inhibits proliferation and induces differentiation and apoptosis in various cancer cells. CDDO-TFEA is a trifluoroethylamide derivative of CDDO with enhanced ability to cross the blood brain barrier. It has been shown to enhance Nrf2 expression and signaling in various models of neurodegeneration, including those that simulate multiple sclerosis, amyotrophic lateral sclerosis, and Huntington’s disease. CDDO-TFEA induces apoptosis of Ewing’s sarcoma and neuroblastoma cell lines, preventing colony formation at IC50 values ranging from 85-170 nM. |
|---|---|
| CAS No. | 932730-52-4 |
| Molecular Formula | C33H43F3N2O3 |
| Molecular Weight | 572.7 g/mol |
| IUPAC Name | (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide |
| Standard InChI | InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1 |
| Standard InChI Key | UBRASLQCAYTTEB-KPOXMGGZSA-N |
| Isomeric SMILES | C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F |
| SMILES | CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C |
| Canonical SMILES | CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C |
| Appearance | Assay:≥95%A crystalline solid |
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